1-(Thiophen-2-yl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea

Beschreibung

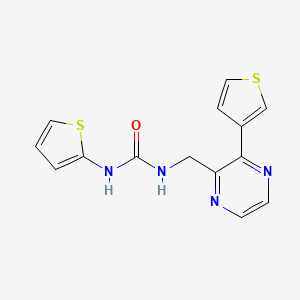

1-(Thiophen-2-yl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea is a urea derivative featuring dual thiophene substituents and a pyrazine core. The compound’s structure comprises:

- Thiophen-2-yl group: Attached to one nitrogen of the urea moiety.

- Pyrazine ring: Substituted at position 3 with a thiophen-3-yl group and at position 2 with a methylene bridge connecting to the urea nitrogen.

Dual thiophene substituents contribute to lipophilicity, which may influence membrane permeability and target binding .

Eigenschaften

IUPAC Name |

1-thiophen-2-yl-3-[(3-thiophen-3-ylpyrazin-2-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4OS2/c19-14(18-12-2-1-6-21-12)17-8-11-13(16-5-4-15-11)10-3-7-20-9-10/h1-7,9H,8H2,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSDIFJIDNRUVPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)NC(=O)NCC2=NC=CN=C2C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-(Thiophen-2-yl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea is a compound that belongs to the class of thiophene derivatives, which have garnered attention due to their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Biological Activities

1. Antimicrobial Activity

Research indicates that thiophene derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In one study, derivatives containing thiophene rings demonstrated an IC50 value of approximately 0.25 μg/mL against S. aureus .

2. Anticancer Properties

The anticancer potential of thiophene-based compounds has been widely studied. A series of thiophene-containing pyrazole derivatives were synthesized and evaluated for their cytotoxic effects against cancer cell lines. The results showed that certain compounds exhibited IC50 values in the low micromolar range, indicating promising anticancer activity . Specifically, modifications to the thiophene moiety enhanced the selectivity and potency against specific cancer types.

3. Inhibition of Enzymatic Activity

Certain thiourea derivatives have been reported to inhibit key enzymes involved in cancer progression, such as glycogen synthase kinase 3 (GSK-3). For example, a related compound was found to reduce GSK-3β activity by over 57% at a concentration of 1.0 μM . This suggests that this compound may also possess similar inhibitory effects.

The biological activity of this compound is likely mediated through several mechanisms:

- Hydrogen Bonding : The presence of NH groups in thiourea allows for hydrogen bonding with biological targets, enhancing binding affinity.

- Enzyme Inhibition : By interacting with specific enzymes, the compound can modulate pathways involved in cell proliferation and apoptosis.

- Cell Signaling Interference : Thiophene derivatives may interfere with cellular signaling pathways, contributing to their anticancer and antimicrobial effects.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various thiophene derivatives against E. coli and S. aureus. The results indicated that compounds with structural similarities to this compound demonstrated significant inhibition zones in agar diffusion assays.

| Compound | Microorganism | Inhibition Zone (mm) |

|---|---|---|

| A | E. coli | 15 |

| B | S. aureus | 20 |

| C | S. aureus | 18 |

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines revealed that certain thiophene derivatives exhibited potent cytotoxicity:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| D | U937 | 16.23 |

| E | THP-1 | >50 |

| F | B16-F10 | 12.45 |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares structural, synthetic, and inferred properties of the target compound with analogous urea derivatives:

Key Structural and Functional Differences :

Core Heterocycles :

- The pyrazine core in the target compound contrasts with triazole () or pyridine () cores in analogs. Pyrazine’s electron-deficient nature may improve hydrogen-bond acceptor capacity compared to triazoles, which are more rigid and planar .

- Triazolo-pyridazine () introduces fused heterocyclic systems, enhancing aromatic surface area for target binding .

Substituent Effects: Thiophene vs. Linkers: The methylene bridge in the target compound provides flexibility, while thioether () or ethoxy () linkers may alter metabolic stability .

Synthetic Routes :

- Urea derivatives are commonly synthesized via isocyanate-amine coupling () or Curtius rearrangement (). The target compound likely follows similar methodologies, utilizing thiophen-2-yl isocyanate and a pyrazine-methylamine intermediate .

Biological Implications :

- Compounds with triazole-thioether linkers () exhibit chemosensitizing activity, suggesting the target’s pyrazine-thiophene system may synergize with anticancer agents .

- Trifluoromethylphenyl groups () are associated with enhanced target affinity due to hydrophobic and electron-withdrawing effects, whereas dual thiophenes may favor interactions with sulfur-binding enzymes .

Q & A

Basic: What are the recommended synthetic routes for preparing this urea derivative, and what critical parameters influence reaction efficiency?

Answer:

The compound can be synthesized via urea-forming reactions between isocyanates and amines. A general method involves reacting a thiophene-substituted isocyanate with a pyrazine-bearing amine under inert conditions. Key parameters include:

- Solvent selection : Use anhydrous toluene or dichloromethane to stabilize reactive intermediates and avoid side reactions .

- Base catalysis : Triethylamine is critical for neutralizing HCl generated during isocyanate-amine coupling, improving yields .

- Reflux conditions : Heating under reflux (typically 1–2 hours) ensures complete conversion, monitored by TLC or HPLC .

- Purification : Crystallization from ethanol-acetic acid (2:1) mixtures enhances purity .

Basic: What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Answer:

A multi-technique approach is recommended:

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH, CH₂, and CH₃ groups in thiophene and pyrazine moieties .

- FT-IR : Confirm urea C=O stretch (~1650–1700 cm⁻¹) and absence of isocyanate residuals (~2200 cm⁻¹) .

- Chromatography :

- Crystallography : Single-crystal X-ray diffraction resolves stereochemical ambiguities, as demonstrated for analogous thiophene-urea derivatives .

Basic: How can researchers optimize the solubility of this compound for in vitro biological assays?

Answer:

Solubility challenges arise from the compound’s aromatic heterocycles. Strategies include:

- Co-solvents : Use DMSO (≤5% v/v) for stock solutions, diluted in PBS or cell culture media .

- Surfactants : Add 0.1% Tween-80 to aqueous buffers for improved dispersion .

- Salt formation : Synthesize hydrochloride salts by treating the free base with HCl in ethanol, enhancing water solubility .

Advanced: How can researchers resolve contradictory data regarding the compound’s biological activity across different assay systems?

Answer:

Contradictions may stem from assay-specific variables:

- Dose-response calibration : Validate activity using a 10-point dilution series (1 nM–100 µM) to account for non-linear effects .

- Cell line selection : Compare activity in primary vs. immortalized cells (e.g., HEK293 vs. HepG2) to identify tissue-specific responses .

- Redox interference : Add antioxidants (e.g., 1 mM ascorbate) to mitigate false positives from thiophene-mediated ROS generation .

- Orthogonal assays : Confirm target engagement via SPR (surface plasmon resonance) or thermal shift assays .

Advanced: What computational strategies are employed to predict the binding interactions of this urea derivative with biological targets?

Answer:

- Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets, focusing on hydrogen bonds between the urea carbonyl and conserved lysine residues .

- MD simulations : Run 100 ns trajectories in GROMACS to assess stability of the pyrazine-thiophene scaffold in lipid bilayers .

- QSAR modeling : Corporate Hammett constants for thiophene substituents to predict electronic effects on binding affinity .

Advanced: How does the electronic nature of thiophene substituents influence the compound’s reactivity in further functionalization?

Answer:

- Electrophilic substitution : The 3-thiophene position is activated for bromination (NBS in DMF) due to electron-donating methyl groups .

- Cross-coupling : Suzuki-Miyaura reactions require Pd(PPh₃)₄ and aryl boronic acids, with microwave irradiation (120°C, 20 min) for C–C bond formation .

- Oxidation : Avoid harsh oxidants (e.g., KMnO₄) to prevent pyrazine ring degradation; use m-CPBA for controlled sulfide oxidation .

Advanced: What experimental design principles apply to scaling up synthesis while maintaining reproducibility?

Answer:

- DoE (Design of Experiments) : Optimize temperature, solvent volume, and stoichiometry via a 3-factor Box-Behnken design .

- Flow chemistry : Use microreactors for continuous synthesis, reducing batch variability and improving heat transfer .

- In-line analytics : Implement PAT (Process Analytical Technology) tools like ReactIR to monitor reaction progress in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.